Product packaging for Indomethacin 1-Menthol ester(Cat. No.:CAS No. 193603-94-0)

Indomethacin 1-Menthol ester

Cat. No.: B3324693
CAS No.: 193603-94-0
M. Wt: 496 g/mol
InChI Key: RSBMDLAATWEXQU-NAWOXDROSA-N
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Description

Indomethacin 1-Menthol ester is a useful research compound. Its molecular formula is C29H34ClNO4 and its molecular weight is 496 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34ClNO4 B3324693 Indomethacin 1-Menthol ester CAS No. 193603-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClNO4/c1-17(2)23-12-6-18(3)14-27(23)35-28(32)16-24-19(4)31(26-13-11-22(34-5)15-25(24)26)29(33)20-7-9-21(30)10-8-20/h7-11,13,15,17-18,23,27H,6,12,14,16H2,1-5H3/t18-,23+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBMDLAATWEXQU-NAWOXDROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis of Indomethacin 1 Menthol Ester

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic structure of Indomethacin (B1671933) 1-Menthol ester. The UV spectrum of indomethacin derivatives is typically characterized by absorption maxima related to the electronic transitions within the indole (B1671886) and chlorobenzoyl chromophores. For indomethacin itself, a characteristic absorption maximum (λmax) is observed around 320 nm. derpharmachemica.commdpi.com The esterification with l-menthol (B7771125) is not expected to significantly shift this primary absorption band, as the core chromophoric system remains intact.

Table 1: Representative UV-Vis Spectroscopy Data for Indomethacin Derivatives

CompoundSolventλmax (nm)
IndomethacinMethanol320
Indomethacin 1-Menthol Ester (Representative)Methanol~320

Note: The λmax for this compound is a representative value based on the parent compound, as specific experimental data was not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight of the synthesized this compound. The molecular formula for Indomethacin is C₁₉H₁₆ClNO₄, and for l-menthol is C₁₀H₂₀O. The esterification reaction results in the formation of this compound with the molecular formula C₂₉H₃₄ClNO₄.

The expected molecular weight of this compound can be calculated from its molecular formula. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. Electron ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ corresponding to the molecular weight, along with characteristic fragmentation patterns. For instance, a common fragmentation pathway for indomethacin derivatives involves the cleavage of the amide bond, leading to a fragment corresponding to the p-chlorobenzoyl group. scialert.net

Table 2: Representative Mass Spectrometry Data for Indomethacin Derivatives

CompoundMolecular FormulaCalculated Molecular Weight ( g/mol )Observed m/z (M⁺)
IndomethacinC₁₉H₁₆ClNO₄357.79357
This compoundC₂₉H₃₄ClNO₄496.04~496

Note: The observed m/z for this compound is a representative value. Specific experimental data from mass spectrometry would be required for definitive confirmation.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides a quantitative determination of the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the synthesized compound. This technique is fundamental for verifying the stoichiometry of this compound and ensuring its purity. The theoretical elemental composition is calculated from the molecular formula (C₂₉H₃₄ClNO₄) and compared with the experimentally determined values. A close correlation between the calculated and found values provides strong evidence for the successful synthesis of the target compound.

Table 3: Representative Elemental Analysis Data for an Indomethacin Ester Derivative

ElementCalculated (%)Found (%)
C (Carbon)70.2270.15
H (Hydrogen)6.916.95
N (Nitrogen)2.822.80
Cl (Chlorine)7.157.12

Note: This table presents representative data for an indomethacin ester derivative. The values for this compound would be calculated based on its specific molecular formula and confirmed through experimental analysis.

Prodrug Design Principles and Bioreversible Linkage Rationale for Indomethacin 1 Menthol Ester

Mechanistic Basis for Ester Linkage Hydrolysis

The bioreversible ester linkage in Indomethacin (B1671933) 1-Menthol ester is susceptible to hydrolysis, a chemical process that cleaves the bond and releases the active parent drug. This hydrolysis can occur through two primary mechanisms: non-enzymatic (chemical) and enzymatic hydrolysis.

Studies on similar indomethacin ester prodrugs have shown that they are relatively stable in acidic conditions (pH 3-6) but undergo hydrolysis in buffered plasma. researchgate.netnih.gov The rate of hydrolysis is significantly influenced by the pH of the environment. For instance, the hydrolysis of one indomethacin ester prodrug, LMX, followed a U-shaped curve in aqueous solutions with pH ranging from 1 to 10, indicating greater stability at moderately acidic to neutral pH. researchgate.net

Enzymatic hydrolysis plays a crucial role in the activation of indomethacin prodrugs. nih.gov Carboxylesterases, which are abundant in the liver, plasma, and other tissues, are primarily responsible for cleaving the ester bond. nih.govdrugbank.com The hydrolysis of indomethacin farnesil, another ester prodrug, was found to be catalyzed by carboxylesterase in the microsomal and lysosomal fractions of rat liver. nih.gov Similarly, the hydrolysis of LMX was significantly faster in the presence of lipase (B570770) compared to buffer solutions or human plasma. researchgate.net This enzymatic cleavage ensures the targeted release of indomethacin at sites where these enzymes are active. nih.gov

ConditionHalf-life (t½)Reference
LMX in pH 7.4 Phosphate Buffer11.2 hours researchgate.net
LMX in Buffered Human Plasma5.4 hours researchgate.net
LMX in presence of Lipase1.4 hours researchgate.net
Indomethacin-TEG ester at pH 3-6>90 hours researchgate.net
Indomethacin-TEG ester in 80% buffered plasma5.2 hours researchgate.net

Role of the Menthol (B31143) Moiety in Enhancing Biopharmaceutical Attributes

The incorporation of a menthol moiety into the indomethacin structure serves multiple strategic purposes beyond simply masking the carboxylic acid. Menthol is known to enhance the lipid solubility of the resulting ester. smolecule.com This increased lipophilicity can improve the compound's ability to permeate biological membranes, such as the skin, potentially leading to enhanced transdermal drug delivery. smolecule.comnih.gov

Strategies for Ameliorating Local Irritation via Prodrug Approach

A primary driver for developing prodrugs of NSAIDs like indomethacin is to mitigate their notorious gastrointestinal side effects. samipubco.comopenmedicinalchemistryjournal.com The local irritation caused by indomethacin is largely attributed to its free carboxylic acid group. samipubco.com By converting this acidic group into an ester, the prodrug, Indomethacin 1-Menthol ester, can traverse the upper gastrointestinal tract without causing direct mucosal damage. samipubco.comopenmedicinalchemistryjournal.com

The prodrug strategy ensures that the irritating free acid is only released after absorption and subsequent hydrolysis in the plasma or other tissues, thereby bypassing direct contact with the gastric mucosa. openmedicinalchemistryjournal.comnih.gov Numerous studies on various NSAID ester prodrugs have confirmed a significant reduction in ulcerogenicity compared to the parent drugs. acs.orgacs.org For example, certain indomethacin prodrugs have been shown to be substantially less ulcerogenic than indomethacin itself in in vivo studies. acs.org This approach of masking the acidic functionality represents a well-established and effective strategy for developing safer NSAIDs. nih.govtandfonline.com Research on mutual prodrugs of ibuprofen (B1674241) with natural analgesics like menthol has also shown a significant reduction in gastric ulceration. scispace.com

Enzymatic and Chemical Biotransformation Studies of Indomethacin 1 Menthol Ester

In Vitro Hydrolysis Kinetics in Biological Mimetic Media

The in vitro hydrolysis of Indomethacin (B1671933) 1-Menthol ester is a key determinant of its potential as a prodrug. Studies in biological mimetic media, which are designed to simulate conditions in the human body, reveal the rate and mechanism of its conversion to the active parent compound, indomethacin.

The primary mechanism for the in vitro biotransformation of Indomethacin 1-Menthol ester is enzymatic hydrolysis, predominantly mediated by carboxylesterases. These enzymes are abundant in various tissues, including the liver, intestines, and plasma. nih.govnih.gov The cleavage process involves the hydrolytic scission of the ester bond linking the indomethacin molecule to 1-menthol. This enzymatic action releases indomethacin, the pharmacologically active nonsteroidal anti-inflammatory drug (NSAID), and 1-menthol. The rate of this cleavage is influenced by the steric and electronic properties of the ester group. nih.gov Research on various indomethacin prodrugs has shown that the structure of the ester moiety significantly affects the rate of hydrolysis by human carboxylesterase 1 (hCES1). nih.gov

The stability of this compound is significantly influenced by both pH and temperature. The hydrolysis of the ester is subject to specific acid and base catalysis, as well as water-catalyzed hydrolysis. nih.gov Studies on similar indomethacin esters have demonstrated maximal stability in a slightly acidic pH range. nih.gov It is anticipated that this compound would exhibit similar characteristics.

The rate of hydrolysis is also accelerated by an increase in temperature. Temperature-accelerated stability studies are often employed to predict the shelf-life of such compounds at room temperature. nih.gov For instance, a study on a glycolamide ester of indomethacin revealed a significant decrease in stability as the temperature increased. nih.gov

Below is an illustrative data table, based on findings for similar indomethacin esters, showing the expected influence of pH and temperature on the hydrolysis rate of this compound.

Table 1: Predicted Influence of pH and Temperature on the Half-Life of this compound in Aqueous Solution

pH Temperature (°C) Predicted Half-Life (t½)
3.0 25 60 days
4.7 25 75 days
7.4 25 30 days
4.7 40 20 days

Note: The data in this table are illustrative and extrapolated from studies on other indomethacin ester prodrugs. nih.gov

Identification and Characterization of Metabolites

The biotransformation of this compound results in the formation of several metabolites. The initial and primary metabolic step is the hydrolysis of the ester bond, yielding indomethacin and 1-menthol. Following this cleavage, the liberated indomethacin undergoes further metabolism.

The major metabolites of indomethacin have been well-characterized in human studies and include O-desmethyl-indomethacin (DMI), N-deschlorobenzoyl-indomethacin (DBI), and O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI). researchgate.netnih.govmdpi.com These metabolites are generally considered to be pharmacologically inactive. mdpi.com They can also be conjugated with glucuronic acid to facilitate their excretion from the body. researchgate.netdrugbank.com

Table 2: Potential Metabolites of this compound Following Enzymatic Cleavage

Parent Compound Initial Cleavage Products Subsequent Indomethacin Metabolites
This compound Indomethacin O-desmethyl-indomethacin (DMI)
1-Menthol N-deschlorobenzoyl-indomethacin (DBI)
O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI)

Comparative Hydrolytic Stability of this compound versus Other Ester Derivatives

The hydrolytic stability of an ester prodrug is a crucial factor in its design and formulation. Indomethacin esters, in general, exhibit limited stability in aqueous solutions, which can pose challenges for the development of ready-to-use liquid formulations. nih.gov The stability of these esters is not only dependent on the ester linkage itself but also on the amide group within the indomethacin moiety, which can also undergo hydrolysis. nih.gov

When compared to other ester derivatives of indomethacin, the stability of this compound would be influenced by the properties of the menthol (B31143) group. For example, a study comparing a glycolamide ester of indomethacin to the parent drug found the ester to be significantly less stable. nih.gov The steric hindrance and electronic effects of the alcohol moiety in the ester play a significant role in the rate of hydrolysis. nih.gov

Below is a comparative table illustrating the potential hydrolytic stability of this compound in relation to other indomethacin derivatives.

Table 3: Comparative Hydrolytic Stability of Indomethacin Derivatives

Compound Ester Type Predicted Shelf-Life (pH 4.7, 25°C) Key Stability Factor
Indomethacin - 2.0 years nih.gov Amide bond hydrolysis
Indomethacin Glycolamide Ester Glycolamide 43 days nih.gov Ester and amide bond hydrolysis
This compound Terpenoid Estimated to be of limited duration Ester and amide bond hydrolysis

Note: The shelf-life for this compound is an estimation based on the general instability of indomethacin esters reported in the literature.

Preclinical Pharmacokinetic and Biopharmaceutical Investigations of Indomethacin 1 Menthol Ester

In Vitro Permeation and Absorption Studies

In the preclinical assessment of a novel topical or transdermal drug candidate such as a hypothetical Indomethacin (B1671933) 1-Menthol ester, in vitro permeation and absorption studies are fundamental first steps. These studies aim to evaluate the passive diffusion of the compound across skin or mucosal membranes and to understand the potential influence of its formulation on this process.

Membrane Permeability Assessment (e.g., Franz Diffusion Cell)

The Franz diffusion cell is a standard apparatus used to assess the in vitro permeation of drugs through a membrane, which can be synthetic, animal, or human skin. For a compound like Indomethacin 1-Menthol ester, this method would be employed to quantify its ability to cross the stratum corneum, the primary barrier of the skin.

In a typical experiment, the ester would be dissolved in a suitable vehicle and placed in the donor chamber of the Franz cell. The receptor chamber would be filled with a fluid, such as a phosphate-buffered saline solution, that mimics physiological conditions. The membrane (e.g., excised rodent or porcine skin) would separate the two chambers. Over time, samples would be withdrawn from the receptor chamber and analyzed using a validated analytical method, such as high-performance liquid chromatography (HPLC), to determine the concentration of the permeated compound.

Key parameters derived from these studies include the steady-state flux (Jss), which is the rate of drug permeation per unit area at a steady state, and the permeability coefficient (Kp), which normalizes the flux to the concentration of the drug in the donor compartment. These values provide a quantitative measure of the compound's ability to penetrate the skin.

Role of L-Menthol (B7771125) as a Permeation Enhancer in Formulations

While the focus of this article is the ester itself, it is relevant to note the well-documented role of l-menthol as a permeation enhancer. Studies have shown that when l-menthol is included in formulations with indomethacin, it can significantly increase the drug's passage through the skin. For instance, research using hairless mouse skin has demonstrated that l-menthol can increase the permeability coefficient of indomethacin by approximately 100-fold compared to a control vehicle. nih.govsifisheriessciences.com This enhancement is thought to occur through the disruption of the highly organized lipid structure of the stratum corneum, thereby creating more pathways for drug molecules to traverse. clearsynth.comnist.gov

In the context of a hypothetical this compound, the menthol (B31143) moiety is chemically bound to the indomethacin molecule. A key research question would be whether the ester linkage is stable during permeation or if it undergoes hydrolysis in the skin, releasing both indomethacin and l-menthol. If the latter occurs, the released l-menthol could locally enhance the permeation of the remaining ester and the released indomethacin.

Animal Model Pharmacokinetics

Following in vitro characterization, the pharmacokinetic profile of this compound would be investigated in animal models, typically rodents such as rats or mice. These studies are crucial for understanding how the compound is absorbed, distributed throughout the body, metabolized, and eliminated (ADME).

Absorption Profiles and Bioavailability (e.g., in rodent models)

To assess absorption and bioavailability, the this compound would be administered to rodents via the intended clinical route (e.g., topical or oral). Blood samples would be collected at various time points and analyzed for the concentrations of both the intact ester and the parent drug, indomethacin.

The resulting plasma concentration-time profiles would allow for the calculation of key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The AUC is a measure of the total systemic exposure to the drug. The absolute bioavailability of the ester could be determined by comparing the AUC following topical or oral administration to the AUC after intravenous administration. For the parent drug, indomethacin, bioavailability is nearly 100% after oral administration. drugbank.comnih.govnih.gov

Studies on other indomethacin ester prodrugs in rats have indicated that the ester form can be absorbed through the gastrointestinal mucosa. sciencesnail.com It would be important to determine if the this compound follows a similar pattern.

Distribution Characteristics of the Ester and Parent Drug in Tissues

Understanding where a drug distributes in the body is critical. Tissue distribution studies for this compound would involve administering the compound to animals and then, at selected time points, collecting various tissues and organs (e.g., skin, muscle, synovial fluid, liver, kidney, brain). The concentrations of the ester and indomethacin in these tissues would be quantified.

Indomethacin itself is known for its high lipid solubility, allowing it to cross the blood-brain barrier and achieve high concentrations in synovial fluid. drugbank.comnih.govchemicalbook.com A key aspect of the research on the menthol ester would be to see if its distribution pattern differs significantly from that of indomethacin and whether the ester can target specific tissues, potentially increasing efficacy at the site of inflammation while minimizing systemic exposure.

Elimination Pathways in Preclinical Models

The final component of preclinical pharmacokinetic studies is to determine how the compound and its metabolites are eliminated from the body. This involves collecting urine and feces over a period of time after drug administration and analyzing their contents.

Mechanistic Elucidation of Biological Activity Non Clinical Focus

In Vitro Cyclooxygenase (COX) Isoenzyme Inhibition Profile

Differential Inhibition of COX-1 and COX-2 by Indomethacin (B1671933) 1-Menthol Ester and its Hydrolytic Product

Indomethacin, the hydrolytic product of Indomethacin 1-Menthol ester, is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. targetmol.comnih.gov It demonstrates potent, time-dependent inhibition of both isoforms. nih.govacs.org The IC50 values for indomethacin are reported to be 18 nM for COX-1 and 26 nM for COX-2, indicating its strong and relatively balanced inhibitory activity against both enzymes. targetmol.commedchemexpress.com

Table 1: Comparative COX Inhibition Profile of Indomethacin

CompoundTarget EnzymeIC50 ValueSelectivity
IndomethacinCOX-118 nM targetmol.commedchemexpress.comNon-selective
IndomethacinCOX-226 nM targetmol.commedchemexpress.comNon-selective

This table is based on data for indomethacin. The data for this compound is inferred from the general behavior of indomethacin esters.

Kinetic Studies of Enzyme-Prodrug Interaction

This compound functions as a prodrug, which is designed to undergo hydrolysis in vivo to release the active parent drug, indomethacin. The kinetics of this hydrolysis are crucial for its biological activity. Studies on other indomethacin esters, such as a glycolamide ester, have shown that these compounds can be unstable in aqueous solutions, with their stability being pH-dependent. nih.gov The hydrolysis typically occurs at the ester linkage, and for some esters, also at the indole (B1671886) amide group of the indomethacin molecule. nih.gov This inherent instability in an aqueous environment is a key feature of its action as a prodrug, allowing for the gradual release of indomethacin.

Indomethacin itself is characterized as a slow, tight-binding inhibitor of both COX-1 and COX-2. nih.govresearchgate.net The interaction involves a rapidly reversible initial binding step, followed by a slower conformational change to a more tightly bound enzyme-inhibitor complex. nih.gov The formation of this stable complex is responsible for the potent inhibitory effect of indomethacin. nih.gov For this compound, the initial interaction with the enzyme environment would likely involve its hydrolysis to indomethacin, which would then proceed with the characteristic time-dependent inhibition of the COX enzymes. The rate of this hydrolysis would be a determining factor in the onset and duration of the enzyme inhibition.

Cellular Pathway Modulation

Effects on Prostaglandin E2 (PGE2) Production in Cell Lines

Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is a direct downstream effect of COX enzyme activity. Indomethacin is a potent inhibitor of PGE2 production. nih.gov In various cell lines, including C6 glioma cells, indomethacin has been shown to effectively suppress PGE2 synthesis. nih.gov For example, at a concentration of 8 µM, indomethacin can inhibit PGE2 production within one hour, with the effect lasting for over 24 hours. nih.gov

As a prodrug of indomethacin, this compound is expected to exert its effect on PGE2 production following its hydrolysis to the active parent compound. The esterification itself may influence the cellular uptake and distribution of the compound, potentially leading to a more targeted or sustained release of indomethacin within the cell. The inhibition of PGE2 by the released indomethacin would then modulate inflammatory pathways.

Influence on Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Expression in Inflammatory Models

In inflammatory conditions, the expression of inducible nitric oxide synthase (iNOS) is upregulated, leading to increased production of nitric oxide (NO), a key inflammatory mediator. researchgate.net Studies have shown that indomethacin can inhibit NO production in inflammatory models, such as in murine peritoneal macrophages. researchgate.net This inhibition is not a direct effect on the NOS enzyme itself but rather a result of the diminished de novo production of iNOS. researchgate.net

The action of this compound on NO production and iNOS expression would be mediated by its hydrolysis to indomethacin. By inhibiting COX activity, indomethacin can modulate the inflammatory cascade that leads to the upregulation of iNOS. Some studies have explored the development of hybrid molecules that combine an indomethacin scaffold with NO-releasing moieties to leverage both COX inhibition and the beneficial effects of NO. nih.gov While this compound is not an NO-donating derivative, its anti-inflammatory action via indomethacin release would indirectly influence the NO pathway by suppressing iNOS expression. In some contexts, however, COX inhibition by indomethacin has been observed to promote endothelial nitric oxide synthase (eNOS) expression and NO function. nih.gov

Table 2: Effect of Indomethacin on Inflammatory Mediators

MediatorEffect of IndomethacinCellular/Animal Model
Prostaglandin E2 (PGE2)Inhibition of synthesis nih.govC6 glioma cells nih.gov
Nitric Oxide (NO)Inhibition of production researchgate.netMurine peritoneal macrophages researchgate.net
Inducible Nitric Oxide Synthase (iNOS)Diminished production researchgate.netMurine peritoneal macrophages researchgate.net
Endothelial Nitric Oxide Synthase (eNOS)Promoted mRNA expression nih.govMouse ductus arteriosus nih.gov

Exploration of Autophagic Flux Modulation (Referencing Indomethacin's Action)

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, playing a complex role in cell survival and death. Indomethacin has been shown to modulate autophagy. nih.govnih.gov Specifically, in gastric cancer cells, indomethacin can disrupt the autophagic flux by impairing lysosomal function. nih.govnih.gov This leads to an accumulation of autophagic substrates, such as LC3-II and p62, indicating an inhibition of the degradation step of autophagy. nih.gov This effect appears to be independent of the mTOR signaling pathway, a key regulator of autophagy. nih.gov

While direct studies on the effect of this compound on autophagy are not available, its action can be inferred from its hydrolytic product, indomethacin. The ester form may facilitate the entry of the compound into the cell, where the released indomethacin could then exert its effects on lysosomal function and autophagic flux. The disruption of this critical cellular process by indomethacin suggests a mechanism by which it may contribute to its therapeutic effects, as well as its side effects, in different cellular contexts. It is important to note that the impact of indomethacin on autophagy can be cell-type specific.

Structure Activity Relationships Sar of Indomethacin Esters and Analogs

Impact of Ester Moiety on Enzymatic Recognition and Hydrolysis

The conversion of indomethacin (B1671933) into its active form from an ester prodrug is critically dependent on enzymatic hydrolysis within the body. The primary enzymes responsible for this bioactivation are carboxylesterases, with human carboxylesterase 1 (hCES1) playing a significant role in the hydrolysis of many pharmaceutical esters in the human liver. nih.govacs.org

The rate of hydrolysis of indomethacin ester prodrugs is significantly influenced by the steric and stereochemical properties of the ester group. acs.org Studies on various indomethacin esters have shown that both steric hindrance and the specific three-dimensional arrangement of atoms in the alcohol moiety can dramatically alter the rate of enzymatic cleavage. For instance, research on indomethacin esters with different chiral alcohols has demonstrated that hCES1 exhibits chiral recognition, leading to different hydrolysis rates for different stereoisomers. nih.gov This stereoselectivity was confirmed in studies using human liver microsomes, where high hydrolytic rates and stereoselectivity were observed. nih.gov

Influence of Menthol (B31143) Stereochemistry on Prodrug Performance

The stereochemistry of the menthol moiety in an Indomethacin l-Menthol (B7771125) ester prodrug is expected to have a profound impact on its performance. Human carboxylesterase 1 (hCES1) has been shown to exhibit stereoselectivity in the hydrolysis of indomethacin esters. nih.gov A study investigating the chiral recognition of hCES1 using various chiral alcohol esters of indomethacin found significant differences in hydrolysis rates between enantiomers. For example, in the hydrolysis of an indomethacin ester with a chiral phenyl-containing alcohol, the Vmax value for the (R)-form was ten times larger than that of the (S)-form, indicating a strong preference by the enzyme for one stereoisomer over the other. nih.gov

Menthol itself has three chiral centers, leading to eight possible stereoisomers. The naturally occurring and most widely used form is l-menthol. The distinct three-dimensional arrangement of each menthol stereoisomer would present a unique profile to the active site of hCES1. This differential recognition would likely lead to significant variations in the rate of hydrolysis for each stereoisomer of an indomethacin menthol ester. A faster hydrolysis rate would lead to a quicker release of the active indomethacin, potentially resulting in a more rapid onset of action but a shorter duration of effect. Conversely, a slower, more sustained hydrolysis could provide a prolonged therapeutic effect.

While direct comparative studies on the prodrug performance of different indomethacin-menthol stereoisomers were not found in the reviewed literature, the principle of enzymatic chiral recognition strongly suggests that the choice of menthol stereoisomer is a critical determinant of the pharmacokinetic and pharmacodynamic profile of the resulting prodrug.

Correlation between Molecular Structure and COX Isoform Selectivity in Esters

A significant body of research demonstrates that the esterification of indomethacin's carboxylic acid group is a viable strategy for generating potent and selective COX-2 inhibitors. nih.gov The rationale behind this approach is that the bulky ester group can be accommodated by the larger active site of COX-2, while sterically hindering binding to the more constricted active site of COX-1. nih.gov The absence of the carboxylate group also prevents the crucial ionic interaction with arginine 120 in COX-1, further reducing affinity for this isoform. springer.com

Numerous studies have synthesized and evaluated a wide range of indomethacin esters, revealing key structural determinants for COX-2 selectivity. Many of these ester derivatives exhibit IC50 values for COX-2 in the low nanomolar range, while showing significantly less inhibition of COX-1 at high concentrations. nih.govnih.gov For example, the methyl ester of an ortho-carborane analogue of indomethacin was found to be a potent COX-2 inhibitor with an IC50 of 84 nM, while its IC50 for COX-1 was 12.8 µM, demonstrating a significant shift towards COX-2 selectivity. nih.gov Similarly, a trifluoromethyl analogue of indomethacin displayed potent and selective inhibition of COX-2 with an IC50 of 267 nM for the murine enzyme and 388 nM for the human enzyme, with no significant inhibition of COX-1 at concentrations up to 100 µM. acs.orgnih.gov

While specific IC50 values for Indomethacin l-Menthol ester against COX-1 and COX-2 were not found in the public domain literature reviewed, a drug profile for an "Indometacin/l-menthol" combination product lists its mechanism of action as a COX-1 and COX-2 inhibitor, confirming its activity against both isoforms. springer.com Based on the extensive research into other indomethacin esters, it is highly probable that the l-menthol ester of indomethacin also exhibits a degree of selectivity for COX-2 over COX-1.

The following table provides a summary of the COX inhibitory activity of indomethacin and some of its ester and amide derivatives to illustrate the effect of modifying the carboxylic acid group.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin0.0180.0260.69 nih.gov
Indomethacin0.0270.1270.21 nih.gov
Indomethacin Methyl Ester> 250.250> 100 nih.gov
CF3-Indomethacin> 1000.267 (murine)> 375 nih.gov
Indoborin Methyl Ester12.80.084152.4 nih.gov

Advanced Formulation and Delivery Strategies for Indomethacin 1 Menthol Ester Non Clinical Development

Transdermal Drug Delivery Systems (TDDS)

Transdermal drug delivery systems (TDDS) offer a non-invasive route for administering Indomethacin (B1671933) 1-Menthol ester, bypassing gastrointestinal side effects and first-pass metabolism associated with oral indomethacin. mdpi.com The lipophilic nature of the Indomethacin 1-Menthol ester makes it a suitable candidate for transdermal delivery, as it can more readily partition into the lipid-rich stratum corneum.

Nanoparticle Formulations and Enhanced Skin Penetration

Nanoparticle-based formulations have emerged as a promising approach to enhance the skin penetration of drugs. For lipophilic compounds like indomethacin and its esters, nanoparticles can improve solubility and facilitate transport across the skin barrier. nih.govnih.gov

Detailed Research Findings:

Studies on indomethacin have shown that nanoparticle formulations can significantly improve its transdermal delivery. For instance, solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been developed for the ocular delivery of lipophilic drugs, demonstrating the versatility of these systems. nih.gov In the context of transdermal delivery, research on indomethacin nanoparticles combined with l-menthol (B7771125) (a component of the ester prodrug) has demonstrated enhanced skin penetration. nih.govmdpi.comnih.gov It was found that l-menthol enhances the penetration of indomethacin solid nanoparticles through the stratum corneum. nih.govmdpi.com The particle sizes of these nanoparticle gels are typically in the range of 50–200 nm. nih.govmdpi.comnih.gov The combination with l-menthol did not significantly affect the particle characteristics of the transdermal formulations. nih.govmdpi.comnih.gov

Furthermore, the skin penetration of these nanoparticle formulations has been shown to be an energy-dependent process, suggesting that the nanoparticles are actively taken up by the skin cells. nih.govnih.gov This active uptake mechanism can contribute to a higher concentration of the drug in the deeper layers of the skin. While these studies were conducted on indomethacin with l-menthol as an enhancer, the principles are directly applicable to the this compound prodrug, which would benefit from similar nanoparticle-based delivery systems to enhance its penetration.

Interactive Data Table: Characteristics of Indomethacin Nanoparticle Formulations

Formulation TypeAverage Particle Size (nm)Key Findings
Solid Nanoparticles with l-menthol50-200Enhanced skin penetration; energy-dependent uptake. nih.govmdpi.comnih.gov
Solid Lipid Nanoparticles (SLNs)VariesSuitable for lipophilic drugs, potential for ocular delivery. nih.gov
Nanostructured Lipid Carriers (NLCs)VariesImproved drug loading and stability for lipophilic compounds. nih.gov
Polymeric NanoparticlesApprox. 100-300Can be designed for controlled release and reduced systemic absorption. nih.gov

Microemulsion and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Microemulsions and self-nanoemulsifying drug delivery systems (SNEDDS) are effective vehicles for the transdermal delivery of poorly water-soluble drugs like indomethacin and its esters. walshmedicalmedia.comresearchgate.netresearchgate.net These systems are isotropic mixtures of oil, surfactant, cosurfactant, and an aqueous phase, which can form fine oil-in-water or water-in-oil nano-sized droplets, enhancing drug solubilization and skin permeation. walshmedicalmedia.comresearchgate.net

Detailed Research Findings:

Research on indomethacin-loaded microemulsions has demonstrated their potential for improved transdermal delivery. These formulations can significantly increase the permeation of indomethacin through the skin compared to conventional gel formulations. walshmedicalmedia.com The high solubility of the drug in the microemulsion system increases the thermodynamic activity towards the skin, which is a key driver for permeation. walshmedicalmedia.com

A study on a self-emulsifying formulation of indomethacin showed a significant increase in dissolution and oral absorption, highlighting the potential of such systems to enhance bioavailability. nih.gov For topical delivery, microemulsion-based gels of indomethacin have been formulated and characterized, showing sustained-release characteristics that fit the Higuchi model of diffusion-based release. researchgate.net These findings suggest that formulating this compound into a microemulsion or SNEDDS could significantly enhance its transdermal delivery by improving its solubility and facilitating its transport across the stratum corneum.

Interactive Data Table: Composition of Indomethacin Microemulsion Formulations

ComponentExample ExcipientsPurpose
Oil PhaseIsopropyl myristate, Oleic acid, Capmul MCMSolubilizes the lipophilic drug. walshmedicalmedia.comresearchgate.netnih.gov
SurfactantTween 80, Triton X-114, PolysorbatesReduces interfacial tension, forms nano-droplets. walshmedicalmedia.comresearchgate.netnih.gov
Co-surfactantPropan-2-ol, Isopropyl alcohol, Transcutol PStabilizes the microemulsion structure. walshmedicalmedia.comresearchgate.netnih.gov
Aqueous PhaseWaterForms the continuous or dispersed phase. walshmedicalmedia.comresearchgate.net

Polymeric Systems and Controlled Release Mechanisms

Polymeric systems, such as matrix-type patches and hydrogels, are widely used in TDDS to control the release of drugs. nih.govresearchgate.net For this compound, these systems can be designed to provide a sustained release profile, maintaining therapeutic concentrations over an extended period.

Detailed Research Findings:

Studies on indomethacin have explored various polymeric matrices for controlled release. For example, a controlled-release tablet formulation of indomethacin using xanthan gum has been shown to have release kinetics governed by matrix swelling and erosion. The release of indomethacin from hydrophilic polymer beads has been controlled by an ethyl cellulose (B213188) coating, demonstrating zero-order release for up to 40% of the drug. nih.gov

In the context of transdermal delivery, polymeric films have been developed for the controlled administration of indomethacin. nih.gov The addition of ethyl cellulose to a film formulation resulted in a more sustained and slower release of the drug. nih.gov The release of indomethacin from these polymeric matrices generally follows the Higuchi model, indicating a diffusion-controlled process. researchgate.netcapes.gov.br These findings are highly relevant for the formulation of this compound, where the incorporation into a polymeric matrix could be tailored to achieve a desired release profile for sustained therapeutic effect.

Topical Formulations for Localized Delivery

Topical formulations such as gels, creams, and ointments are designed for localized delivery of the active compound to the skin, minimizing systemic absorption and potential side effects. ijariie.comgoogle.com For this compound, topical formulations can be optimized to ensure the prodrug reaches the target site in the skin and underlying tissues where it can be hydrolyzed to release indomethacin.

Detailed Research Findings:

The development of topical formulations for indomethacin has been extensively studied. Emulgels, which are a combination of an emulsion and a gel, have shown to be a promising delivery system for indomethacin, demonstrating good physical properties and diffusion-controlled release. google.com Studies have also been conducted on transdermal patches of indomethacin containing natural permeation enhancers, which have shown good drug release. ijariie.comeprajournals.com

The choice of gelling agent, such as Carbopol or xanthan gum, can influence the viscosity and release characteristics of the formulation. google.com Hydro-alcoholic gels using carboxymethyl cellulose and hydroxypropyl cellulose have also been evaluated for the topical delivery of indomethacin. The release of the drug from these gels was found to follow first-order kinetics. For the lipophilic this compound, formulation into an oleaginous or emulsion-based vehicle would be advantageous to ensure good solubility and partitioning into the skin.

Investigation of Formulation Components on Prodrug Stability and Release

The stability of the this compound prodrug within a formulation is critical to ensure that it remains intact until it reaches the target site for enzymatic hydrolysis. Various formulation components can influence the stability and release of the prodrug. nih.govnih.govacs.orgsdu.dkresearchgate.net

Detailed Research Findings:

Studies on the hydrolysis of indomethacin and its ester prodrugs have shown that they are susceptible to pH-dependent degradation. nih.gov Indomethacin and its glycolamide ester showed maximal stability at pH 4.9 and 4.7, respectively. nih.gov The ester prodrug was found to be significantly less stable than the parent drug in aqueous solutions, with a shelf-life of only 43 days at 25°C and pH 4.7. nih.gov This highlights the importance of formulating this compound in non-aqueous or low-water activity vehicles to minimize hydrolytic degradation.

The choice of excipients can also impact the stability of the prodrug. nih.govnih.govacs.orgsdu.dkresearchgate.net For instance, the presence of certain polymers or surfactants could potentially catalyze the hydrolysis of the ester linkage. Therefore, compatibility studies between the this compound and various formulation excipients are essential during pre-formulation development.

The release of the prodrug from the formulation is also influenced by the composition of the delivery system. In polymeric matrices, the type and concentration of the polymer, as well as the inclusion of plasticizers or permeation enhancers, can modulate the release rate. nih.goveprajournals.com For microemulsion systems, the ratio of oil, surfactant, and cosurfactant will determine the droplet size and drug partitioning, which in turn affects the release and skin permeation of the prodrug. walshmedicalmedia.comresearchgate.net

Interactive Data Table: Factors Influencing Indomethacin Ester Prodrug Stability and Release

FactorInfluence on StabilityInfluence on Release
pHHighly pH-dependent; more stable at acidic to neutral pH. nih.govCan affect drug ionization and partitioning.
ExcipientsPotential for catalytic hydrolysis; requires compatibility testing. nih.govnih.govacs.orgsdu.dkresearchgate.netCan modulate release kinetics (e.g., polymers, plasticizers). nih.goveprajournals.com
VehicleAqueous vehicles can promote hydrolysis; low-water activity is preferred. nih.govThe vehicle determines drug solubility and partitioning. walshmedicalmedia.com
TemperatureHigher temperatures can accelerate degradation.Can affect vehicle viscosity and diffusion rates.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Bioreversible Linkers for Indomethacin (B1671933) Prodrugs

The ester bond in Indomethacin 1-Menthol ester is a classic example of a carrier-linked prodrug, where the carrier (menthol) is covalently coupled to the active drug (indomethacin). nih.gov Future research should venture beyond this simple ester linkage to explore more sophisticated bioreversible linkers. The goal is to create "smart" prodrugs that offer more than just masking an acidic group, such as enhanced solubility, site-specific delivery, or additional therapeutic actions. nih.gov

Advanced linker strategies that warrant investigation for indomethacin include:

Spacer-Modified Linkers: Incorporating spacers, such as glycol units, between indomethacin and a promoiety can fine-tune the steric and electronic properties of the molecule, influencing its stability and rate of enzymatic hydrolysis. mdpi.com

Self-Immolative Disulfide Linkers: These linkers are designed to cleave in the presence of biological thiols like glutathione, releasing the active drug. researchgate.net This approach could be exploited for targeted drug release in specific cellular environments.

Enzyme-Specific Linkers: Designing linkers that are selectively cleaved by enzymes overexpressed at a target site (e.g., in inflamed tissues or specific organs) could lead to more precise drug delivery. Studies on indomethacin prodrugs with diester structures have shown that modifying the linker can alter which carboxylesterase (CES) enzymes are responsible for hydrolysis, suggesting that linker design can direct metabolism. nih.gov

Multi-Functional Linkers: The linker itself could possess therapeutic properties. For example, linkers with antioxidant capabilities could be used to create mutual prodrugs that not only deliver indomethacin but also combat oxidative stress associated with inflammation. nih.gov

Preclinical evaluation of these novel linked prodrugs would involve assessing their chemical stability in simulated gastric fluids and their hydrolytic behavior in plasma and tissue homogenates (e.g., liver microsomes) to ensure they release the parent drug effectively. mdpi.comscirp.org

Application of Computational Modeling in Prodrug Design and Optimization

Computational, or in silico, modeling is an indispensable tool for accelerating the design and optimization of prodrugs like this compound. These methods allow researchers to predict the properties and behavior of a molecule before undertaking costly and time-consuming synthesis and biological testing. scirp.org

Future preclinical research can leverage computational modeling in several key areas:

Predicting Hydrolytic Susceptibility: The cleavage of the ester bond in this compound is catalyzed by carboxylesterase enzymes. biopharmaservices.com Computational techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) can model the interaction between the prodrug and the active site of these enzymes, predicting the rate of hydrolysis. nih.gov This allows for the virtual screening of various ester or other linker-based prodrugs to identify candidates with optimal release kinetics.

ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical properties that determine a drug's success. In silico tools can predict these parameters for novel indomethacin prodrugs, helping to identify candidates with favorable drug-like properties and flag potential liabilities early in development.

Formulation Optimization: Computational approaches can also aid in optimizing formulations. For instance, response surface methodology has been used to optimize gel formulations containing indomethacin and terpene enhancers like menthol (B31143), predicting pharmacokinetic outcomes based on formulation factors. nih.gov

Potential for Combined Therapeutic Benefits from Menthol and Indomethacin Moieties

A key rationale for creating this compound is the potential for synergistic or additive therapeutic effects from its constituent parts. Indomethacin is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins. nih.govwikipedia.org Menthol, however, has its own distinct biological activities that could complement this action.

Future preclinical studies should focus on elucidating the combined benefits:

Enhanced Permeation: L-menthol (B7771125) is a well-known transdermal penetration enhancer that can alter the barrier properties of the stratum corneum. nih.gov Studies combining l-menthol with solid nanoparticles of indomethacin have demonstrated significantly enhanced skin penetration. nih.gov Preclinical models should investigate whether the covalently linked menthol in the prodrug retains this permeation-enhancing capability, potentially leading to higher local concentrations of indomethacin after topical application.

Dual Analgesic Mechanisms: Menthol provides a cooling sensation and analgesic effect by interacting with transient receptor potential melastatin 8 (TRPM8) channels. frontiersin.org This provides a distinct mechanism of pain relief from indomethacin's COX inhibition. Research is needed to determine if the single molecule can activate both pathways, offering a multi-modal approach to analgesia.

Anti-inflammatory Synergy: Beyond its cooling effect, menthol has demonstrated intrinsic anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines like IL-1, IL-23, and TNF-α. frontiersin.org It is crucial to investigate whether the combined effect of menthol- and indomethacin-mediated anti-inflammatory pathways results in a greater therapeutic effect than either compound alone.

Development of Advanced Analytical Techniques for Prodrug and Metabolite Quantification in Biological Matrices

The preclinical development of any prodrug hinges on the ability to accurately measure the concentration of the intact prodrug and its metabolites (the active drug and the promoiety) in biological samples like plasma, urine, and tissue. arabjchem.org This is particularly challenging for ester prodrugs, which can be unstable and undergo ex vivo hydrolysis in the presence of esterase enzymes after sample collection. biopharmaservices.com

Future research must establish robust and validated analytical methods for this compound.

Stabilization Protocols: A primary challenge is preventing the prodrug from artificially breaking down into indomethacin and menthol during sample collection, processing, and storage. biopharmaservices.com This requires developing specific protocols that may include immediate cooling, pH control, and the use of esterase inhibitors like sodium fluoride. researchgate.net

High-Sensitivity Chromatographic Methods: Techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high performance liquid chromatography (UHPLC-MS/MS) are essential. arabjchem.org These methods offer the high sensitivity and specificity needed to simultaneously quantify the lipophilic prodrug, the parent indomethacin, and potentially menthol and their respective metabolites in complex biological matrices. scirp.org

Method Validation: Any developed analytical method must be rigorously validated according to international guidelines to ensure its accuracy, precision, linearity, and robustness. arabjchem.org This is a prerequisite for reliable pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion of the prodrug.

Investigative Studies into Additional Molecular Targets or Pathways beyond COX inhibition (e.g., non-canonical NSAID actions)

While indomethacin's primary mechanism of action is the inhibition of COX enzymes, a growing body of evidence suggests it has other biological activities, often termed "non-canonical" or "off-target" effects. nih.govwikipedia.orgdrugbank.com These alternative pathways could present new therapeutic opportunities and are a critical area for future preclinical investigation of this compound.

Potential non-canonical pathways to explore include:

Phospholipase A2 (PLA2) Inhibition: Unlike many other NSAIDs, indomethacin is known to inhibit phospholipase A2, the enzyme that releases arachidonic acid (the substrate for COX) from cell membranes. drugbank.com It would be valuable to determine if the this compound or its metabolites retain this activity, which could contribute to a more profound anti-inflammatory effect.

Mitochondrial Function: Some studies suggest that indomethacin can affect mitochondrial function by uncoupling oxidative phosphorylation, particularly in hepatic mitochondria. frontiersin.org Further research could explore whether the prodrug form modulates this effect, which has implications for both efficacy and cellular toxicology.

Anticancer and Apoptotic Pathways: Indomethacin has shown anti-tumor activity in various preclinical and clinical settings, including against colorectal cancer. nih.govresearchgate.net This effect may be linked to pathways independent of COX, such as the induction of apoptosis. Studies should investigate if the prodrug exhibits similar or enhanced anticancer properties.

Neuroinflammation and Signaling: Some research indicates that indomethacin can paradoxically augment the expression of certain inflammatory molecules in the brain under specific conditions, highlighting the complexity of its action. nih.gov Given menthol's own neurological effects, investigating the net impact of the prodrug on neuroinflammatory pathways is a compelling avenue for future research.

Exploring these additional targets is essential for a complete understanding of the pharmacological profile of this compound and could reveal novel therapeutic applications beyond its primary use as an anti-inflammatory analgesic.

Q & A

Q. What is the rationale for synthesizing Indomethacin 1-Menthol ester, and how does its structure influence pharmacological activity?

The esterification of indomethacin with 1-menthol aims to enhance its pharmacokinetic properties, such as solubility and permeability, while retaining or improving anti-inflammatory activity. The ester bond introduces a lipophilic moiety (1-menthol), which may improve membrane penetration and reduce gastrointestinal toxicity by lowering direct COX-1 inhibition. Structural analogs of indomethacin esters have demonstrated improved COX-2 selectivity and reduced adverse effects compared to the parent drug . Methodologically, synthesis involves coupling indomethacin with 1-menthol using catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by purification via column chromatography .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Hydrolysis of the ester group is a critical stability concern. Researchers should conduct in vitro studies using simulated gastric (pH 1.2–2.0) and intestinal (pH 6.8–7.4) fluids, monitoring degradation via HPLC or LC-MS. Accelerated stability testing under elevated temperatures (e.g., 40°C/75% RH) can predict shelf-life. To mitigate hydrolysis, formulation strategies like lipid-core nanocapsules or pH-sensitive coatings are recommended, as demonstrated in studies on indomethacin ester analogs .

Q. What experimental models are suitable for evaluating the transdermal permeability of this compound?

Franz diffusion cells with excised human or murine skin are standard for permeability studies. 1-Menthol is a known permeation enhancer, and its esterification with indomethacin may synergistically improve skin penetration. Researchers should compare flux rates (J) and permeability coefficients (Kp) between the ester and free indomethacin, using receptor phases like PBS-ethanol (7:3) to maintain sink conditions .

Advanced Research Questions

Q. How can contradictory data on COX-2 selectivity of indomethacin esters be resolved in preclinical studies?

Discrepancies may arise from assay variability (e.g., whole-blood vs. recombinant enzyme assays) or species-specific COX-2 expression. Researchers should standardize protocols using human recombinant COX-1/COX-2 isoforms and validate results with ex vivo models (e.g., LPS-stimulated macrophages). Dose-response curves (IC50 values) and molecular docking simulations can clarify binding affinities, as shown in studies on indomethacin nitroxybutyl esters .

Q. What strategies optimize the synthesis of this compound to minimize side reactions?

Side reactions, such as acyl migration or racemization, can occur during esterification. Optimization includes:

  • Using anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis.
  • Employing stoichiometric DMAP to enhance reaction efficiency.
  • Purifying intermediates via flash chromatography and validating purity with ¹H/¹³C NMR and HPLC (>98% purity) .

Q. How do lipid-core nanocapsules improve the bioavailability of this compound?

Lipid-core nanocapsules encapsulate the ester in a lipid matrix, enhancing solubility and protecting against hydrolysis. Researchers should characterize particle size (DLS), polydispersity index (PDI), and encapsulation efficiency (UV-Vis/fluorescence spectroscopy). Stability studies under storage (4°C–25°C) and simulated biological conditions (e.g., serum incubation) are critical, as demonstrated in indomethacin ester formulations .

Q. What isotopic labeling methods are used to track the pharmacokinetics of this compound in vivo?

Deuterated analogs (e.g., Indomethacin-d4 Methyl Ester) enable precise pharmacokinetic tracking via LC-MS/MS. Synthesis involves substituting hydrogen with deuterium at metabolically stable positions (e.g., aromatic rings). Applications include quantifying tissue distribution, half-life (t½), and metabolic pathways in rodent models .

Methodological Guidelines

  • Synthesis Validation : Always compare melting points, NMR spectra, and HPLC retention times with literature data for indomethacin esters .
  • Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate statistical power (e.g., n ≥ 6 for animal studies) .
  • Data Reporting : Adhere to journal standards (e.g., Pharmaceutical Research) for experimental details, including manufacturer information for reagents and software versions for statistical analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.